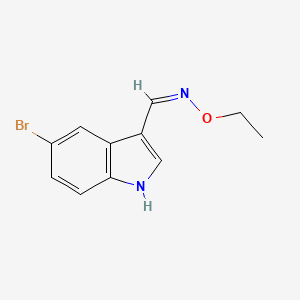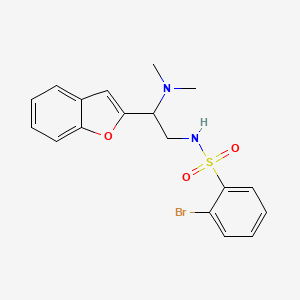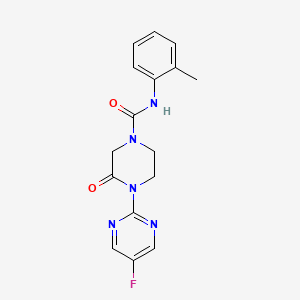
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide, also known as PF-2341066, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first discovered by Pfizer and is currently being studied for its potential use in cancer treatment.
Mécanisme D'action
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide works by binding to the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. This binding inhibits the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger biologics. However, one limitation is that it may not be effective in all types of cancer, as c-Met overexpression is not universal.
Orientations Futures
1. Combination therapy: 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide may be more effective when used in combination with other chemotherapeutic agents.
2. Biomarker identification: Identifying biomarkers that predict response to 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide could help to select patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Studying the mechanisms of resistance to 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide could help to develop strategies to overcome resistance.
4. Clinical trials: Conducting clinical trials to evaluate the safety and efficacy of 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide in humans is necessary before it can be approved for use in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide involves several steps, including the reaction of 5-fluoropyrimidine-2-amine with 2-methylbenzoyl chloride to form 4-(5-fluoropyrimidin-2-yl)benzoic acid. This is then reacted with 1,1'-carbonyldiimidazole to form the corresponding acid anhydride, which is then reacted with 3-amino-N-(2-methylphenyl)propanamide to form 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide.
Applications De Recherche Scientifique
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
Propriétés
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11-4-2-3-5-13(11)20-16(24)21-6-7-22(14(23)10-21)15-18-8-12(17)9-19-15/h2-5,8-9H,6-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQGBJPCCWCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B2773639.png)
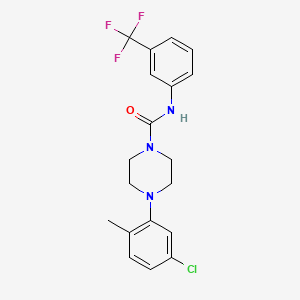
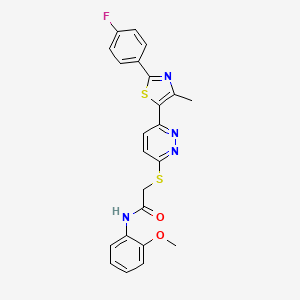
![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773645.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)
![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2773647.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2773649.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2773651.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide](/img/structure/B2773652.png)
![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)
![2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2773656.png)
